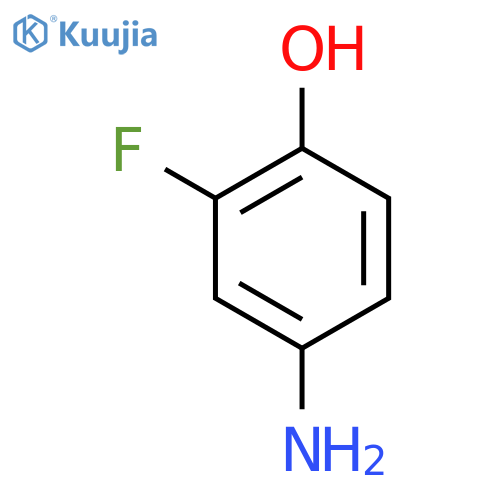

Cas no 399-96-2 (4-amino-2-fluoro-phenol)

4-amino-2-fluoro-phenol structure

商品名:4-amino-2-fluoro-phenol

4-amino-2-fluoro-phenol 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-fluorophenol

- 3-Fluoro-4-hydroxyaniline

- 2-Fluoro-4-aminophenol

- Phenol, 4-amino-2-fluoro-

- 4-amino-2-fluoro-phenol

- zlchem 955

- PubChem2831

- 4-amino-2-fluoro phenol

- ZLD0421

- MXJQJURZHQZLNN-UHFFFAOYSA-N

- CL8498

- SBB028226

- AM61949

- AS01350

- CM11579

- ST2405521

- AB1003436

- AB0024718

- W6040

- J-514332

- PS-9167

- 399-96-2

- SCHEMBL33713

- SY007584

- AC-3747

- FT-0601441

- EN300-58853

- DTXSID20192951

- MFCD00671760

- CS-W013486

- AKOS005255302

- Aprobarbital-d7

- DB-005325

- 1216516-90-3

- A2163

- 3-Fluoro-4-hydroxyaniline; 2-Fluoro-4-aminophenol

-

- MDL: MFCD00671760

- インチ: 1S/C6H6FNO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H,8H2

- InChIKey: MXJQJURZHQZLNN-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C([H])=C([H])C(=C1[H])N([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 127.04300

- どういたいしつりょう: 127.043

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 99.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 7

- トポロジー分子極性表面積: 46.2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.347

- ゆうかいてん: 170-172°C

- ふってん: 263.3 °C at 760 mmHg

- フラッシュポイント: 113.1 °C

- PSA: 46.25000

- LogP: 1.69470

- ようかいせい: 使用できません

4-amino-2-fluoro-phenol セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302-H315-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R20/21/22

4-amino-2-fluoro-phenol 税関データ

- 税関コード:2907111000

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-amino-2-fluoro-phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013032420-250mg |

4-Amino-2-fluorophenol |

399-96-2 | 97% | 250mg |

$480.00 | 2023-09-02 | |

| eNovation Chemicals LLC | D376295-10g |

4-Amino-2-fluorophenol |

399-96-2 | 97% | 10g |

$200 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031905-10g |

4-Amino-2-fluorophenol |

399-96-2 | 98% | 10g |

¥214.00 | 2024-05-15 | |

| Ambeed | A504086-5g |

4-Amino-2-fluorophenol |

399-96-2 | 98% | 5g |

$23.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031905-25g |

4-Amino-2-fluorophenol |

399-96-2 | 98% | 25g |

¥477.00 | 2024-05-15 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25936-1g |

4-Amino-2-fluorophenol, 97% |

399-96-2 | 97% | 1g |

¥2235.00 | 2023-03-01 | |

| Alichem | A013032420-500mg |

4-Amino-2-fluorophenol |

399-96-2 | 97% | 500mg |

$855.75 | 2023-09-02 | |

| Enamine | EN300-58853-0.25g |

4-amino-2-fluorophenol |

399-96-2 | 94% | 0.25g |

$19.0 | 2023-02-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124280-5g |

4-amino-2-fluoro-phenol |

399-96-2 | 98% | 5g |

¥199.90 | 2023-09-04 | |

| abcr | AB130430-5 g |

4-Amino-2-fluorophenol; 97% |

399-96-2 | 5g |

€79.60 | 2023-05-10 |

4-amino-2-fluoro-phenol 関連文献

-

Sebastian Demkowicz,Kamila Filipiak,Maciej Maslyk,Jakub Ciepielski,Sonia de Pascual-Teresa,Sonsoles Martín-Santamaría,Beatriz de Pascual-Teresa,Ana Ramos RSC Adv. 2013 3 3697

399-96-2 (4-amino-2-fluoro-phenol) 関連製品

- 126058-97-7(4-Amino-2,6-difluorophenol)

- 100367-48-4(5-Amino-2-fluorophenol)

- 53981-25-2(2-amino-6-fluoro-phenol)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 57707-64-9(2-azidoacetonitrile)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:399-96-2)4-amino-2-fluoro-phenol

清らかである:99%/99%

はかる:100g/500g

価格 ($):169.0/761.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:399-96-2)4-氨基-2-氟苯酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ